

Application Notes and Protocols: 2-Hydroxy-8-methylquinoline-3-carbaldehyde in Organic Synthesis

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Compound of Interest

Compound Name: 2-Hydroxy-8-methylquinoline-3-carbaldehyde

Cat. No.: B011028

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Introduction: A Versatile Heterocyclic Building Block

2-Hydroxy-8-methylquinoline-3-carbaldehyde is a multifunctional heterocyclic compound that stands as a pivotal intermediate in modern organic synthesis. Also known by its tautomeric name, 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde, this molecule features a highly reactive aldehyde group ortho to a hydroxyl group on a quinoline scaffold.^[1] This unique arrangement of functional groups makes it an exceptionally valuable precursor for the synthesis of a wide array of complex molecules.

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} The title compound leverages this potent scaffold, serving as a key starting material for:

- **Schiff Base Ligands:** The aldehyde functionality provides a direct handle for the synthesis of imines (Schiff bases), which are themselves critical ligands in coordination chemistry and intermediates for further synthetic transformations.^{[4][5]}
- **Metal Complexes:** The inherent chelating ability of the 8-hydroxyquinoline motif, combined with additional donor atoms from its derivatives, allows for the formation of stable and often biologically active metal complexes.^{[6][7][8]}

- Fluorescent Probes: The quinoline ring system imparts favorable photophysical properties, enabling the development of fluorescent sensors for metal ion detection and biological imaging.[1][9]

This guide provides an in-depth exploration of the synthesis and primary applications of **2-Hydroxy-8-methylquinoline-3-carbaldehyde**, complete with detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

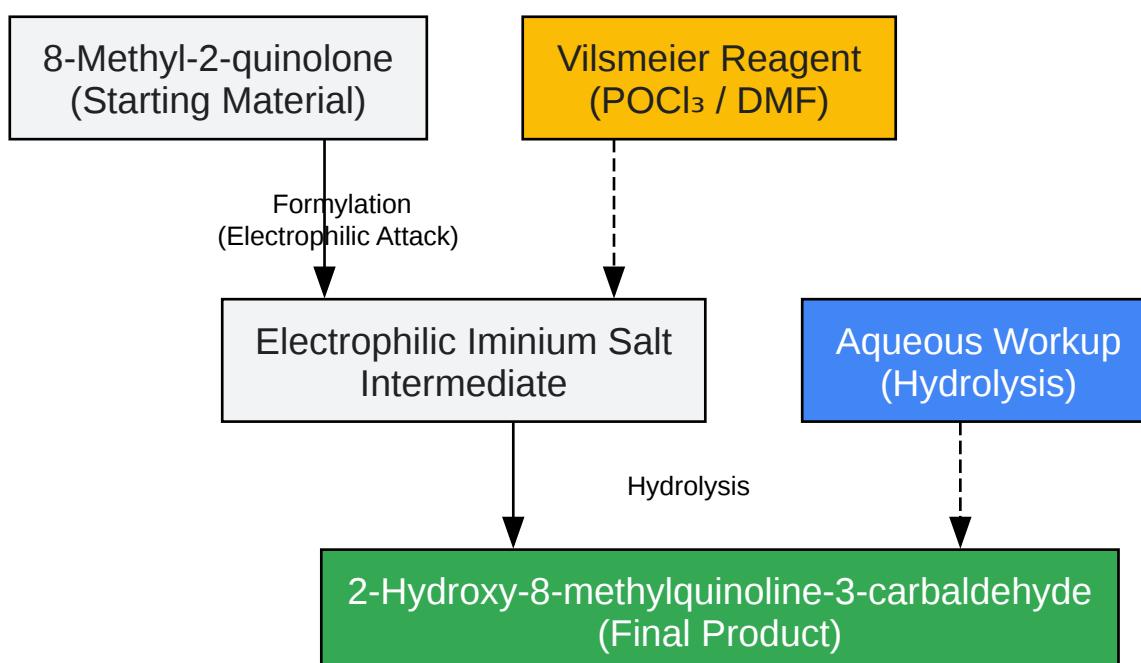
Physicochemical & Spectroscopic Data

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

Property	Value	Reference
CAS Number	101382-54-1	[10]
Molecular Formula	C ₁₁ H ₉ NO ₂	
Molecular Weight	187.19 g/mol	
Appearance	Typically a yellow to light brown solid	
¹ H NMR (Predicted)	Aldehyde proton (CHO) at δ 9.5-10.5 ppm (singlet); Methyl protons (CH ₃) at δ 2.5-3.0 ppm (singlet); Aromatic protons in the δ 7.0-8.5 ppm range.	[11]
FT-IR (KBr, cm ⁻¹)	Carbonyl stretch (C=O, aldehyde) ~1650-1670 cm ⁻¹ ; O-H stretch (hydroxyl) broad band ~3200-3400 cm ⁻¹ .	

Synthesis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde

The most efficient and widely adopted method for introducing a formyl group onto the C3 position of the 2-quinolone ring is the Vilsmeier-Haack reaction.[12][13] This reaction involves the electrophilic substitution of an activated aromatic ring using the Vilsmeier reagent, which is generated *in situ* from a substituted amide (like N,N-dimethylformamide, DMF) and an acid halide (like phosphorus oxychloride, POCl_3).[12][14] The 2-quinolone system is sufficiently electron-rich to undergo this formylation, providing a direct and high-yielding route to the target aldehyde.[15]



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Caption: Workflow for Vilsmeier-Haack Synthesis.

Protocol 3.1: Vilsmeier-Haack Formylation

This protocol details the synthesis of the title compound from 8-methyl-2-quinolone.

Materials:

- 8-Methyl-2-quinolone
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)

- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution (NaHCO_3)
- Ice bath
- Round-bottom flask, reflux condenser, magnetic stirrer

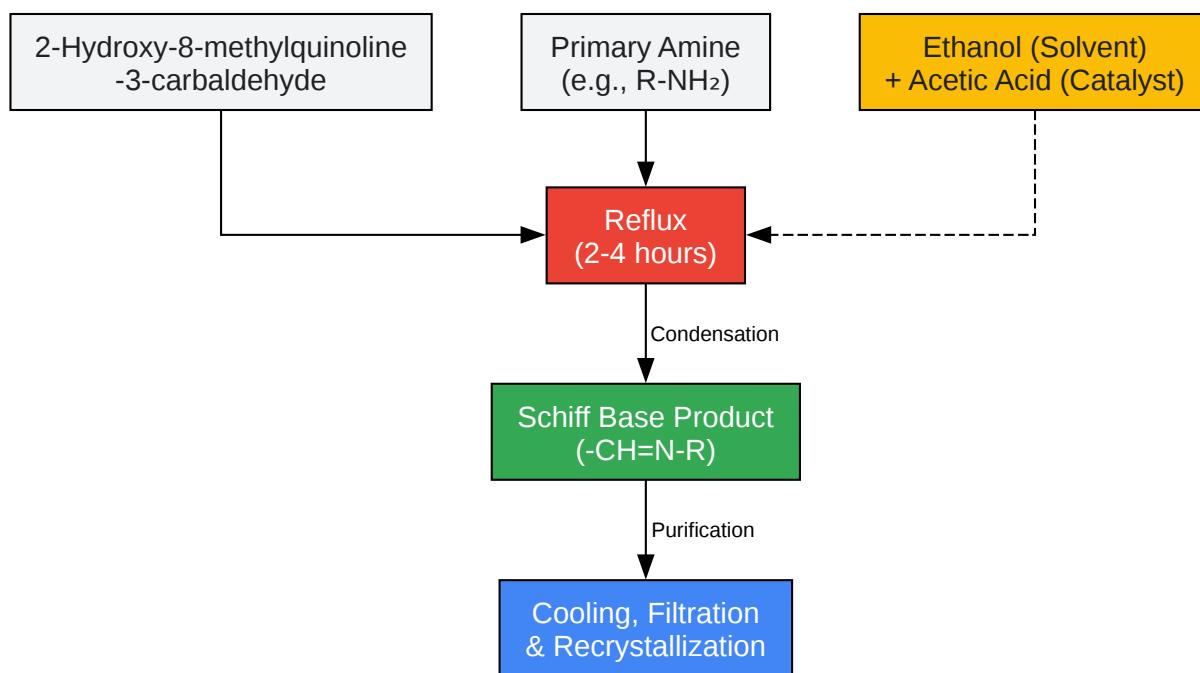
Procedure:

- Reagent Preparation (Caution): In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere (N_2 or Ar). Cool the flask in an ice bath to 0 °C.
- Vilsmeier Reagent Formation: Add POCl_3 dropwise to the cold DMF with vigorous stirring over 30-45 minutes. Causality Note: This exothermic reaction forms the electrophilic chloromethyleniminium (Vilsmeier) reagent. Slow addition at low temperature is critical to control the reaction and prevent side reactions.
- Substrate Addition: Once the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes. Then, add a solution of 8-methyl-2-quinolone in anhydrous DCM dropwise to the reaction mixture.
- Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux (typically 60-70 °C) for 3-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Hydrolysis (Workup): Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice. Causality Note: This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive reagents.
- Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated solution of NaHCO_3 until the pH is ~7-8. The product will often precipitate as a solid.
- Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure **2-Hydroxy-8-methylquinoline-3-carbaldehyde**.

Application I: Synthesis of Schiff Bases (Imines)

The aldehyde group of **2-Hydroxy-8-methylquinoline-3-carbaldehyde** is a prime site for condensation reactions with primary amines, yielding Schiff bases.^[5] These Schiff bases are not only stable compounds but also act as versatile bidentate or tridentate ligands for forming metal complexes.^{[4][16]} The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.



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Caption: General workflow for Schiff base synthesis.

Protocol 4.1: General Synthesis of a Quinoline-Derived Schiff Base

This protocol describes the condensation with a generic substituted aniline.

Materials:

- **2-Hydroxy-8-methylquinoline-3-carbaldehyde** (1.0 eq)
- Substituted primary amine (e.g., 4-chloroaniline) (1.0 - 1.1 eq)
- Absolute Ethanol
- Glacial Acetic Acid (catalytic amount, 2-3 drops)
- Round-bottom flask, reflux condenser, magnetic stirrer

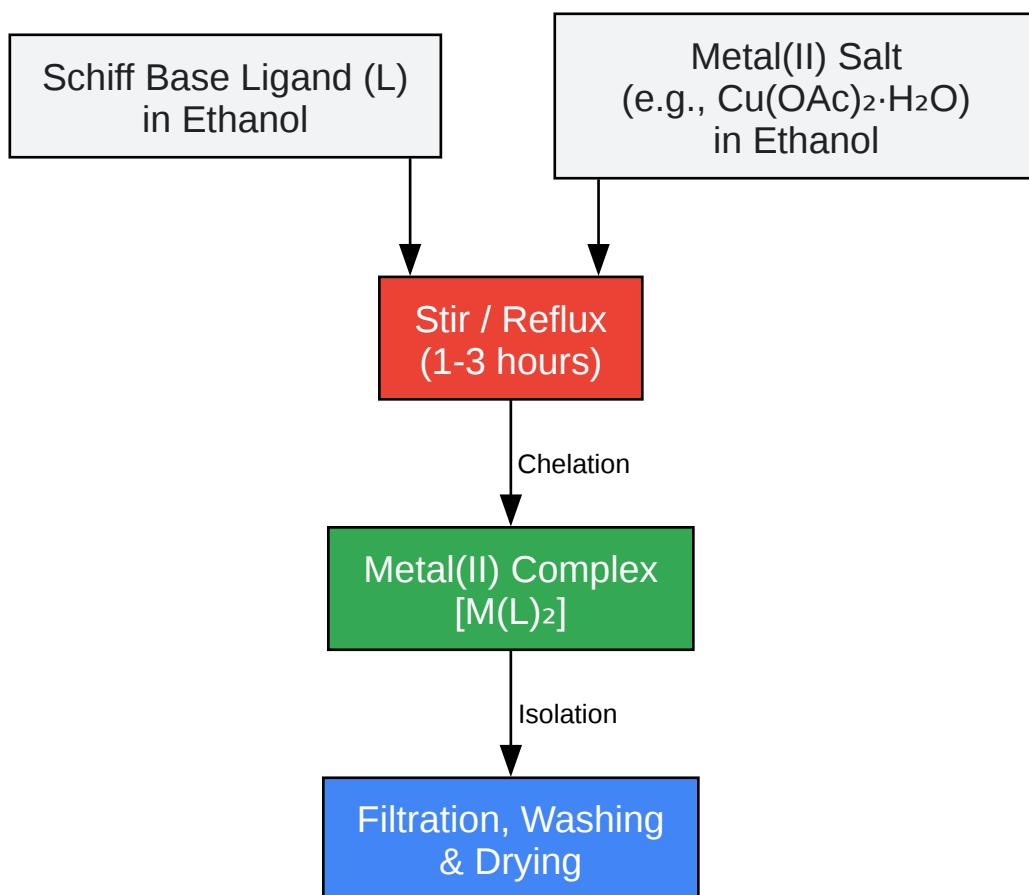
Procedure:

- **Dissolution:** Dissolve **2-Hydroxy-8-methylquinoline-3-carbaldehyde** in hot absolute ethanol in a round-bottom flask.
- **Amine Addition:** To this solution, add the primary amine, followed by 2-3 drops of glacial acetic acid. **Causality Note:** The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
- **Reaction:** Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The formation of the product is often indicated by a color change or the precipitation of a solid.^[5]
- **Monitoring:** Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
- **Isolation:** After the reaction is complete, allow the mixture to cool to room temperature. The precipitated Schiff base product can be collected by vacuum filtration.

- **Washing:** Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
- **Purification:** Further purify the crude Schiff base by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the final product in high purity.

Application II: Synthesis of Bioactive Metal Complexes

The Schiff bases derived from **2-Hydroxy-8-methylquinoline-3-carbaldehyde** are excellent chelating ligands. The imine nitrogen, the phenolic oxygen, and the quinoline nitrogen can all act as donor atoms, forming stable coordination complexes with various transition metals like Cu(II), Ni(II), Co(II), and Zn(II).^{[4][8]} These metal complexes often exhibit enhanced biological activity (e.g., antimicrobial or anticancer) compared to the free ligands.^{[4][17]}



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Caption: Workflow for Metal Complex Formation.

Protocol 5.1: Synthesis of a Copper(II) Schiff Base Complex

This protocol provides a general method for synthesizing a metal complex from a pre-formed Schiff base ligand.

Materials:

- Synthesized Schiff base ligand (from Protocol 4.1) (2.0 eq)
- Copper(II) acetate monohydrate ($\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$) (1.0 eq)
- Methanol or Ethanol
- Round-bottom flask, magnetic stirrer

Procedure:

- Ligand Solution: Prepare a hot solution of the Schiff base ligand in methanol or ethanol.
- Metal Salt Solution: In a separate flask, prepare a solution of copper(II) acetate monohydrate in the same solvent.
- Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.
- Reaction: Stir the resulting mixture at room temperature or gentle reflux for 1-2 hours to ensure the reaction goes to completion.
- Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
- Washing: Wash the solid product sequentially with the reaction solvent (methanol/ethanol) and then with a non-coordinating solvent like diethyl ether to remove any unreacted materials and facilitate drying.

- Drying: Dry the purified metal complex in a vacuum oven at 50-60 °C.

Example Metal Complexes	Metal:Ligand Ratio	Molar Conductance	Geometry (Typical)	Reference
Cu(II) Complex	1:2	Low (non-electrolytic)	Square Planar / Distorted Octahedral	[4][8]
Ni(II) Complex	1:2	Low (non-electrolytic)	Octahedral	[4]
Co(II) Complex	1:2	Low (non-electrolytic)	Octahedral	[4]
Cd(II) Complex	1:2	Low (non-electrolytic)	Tetrahedral	[4]

Conclusion

2-Hydroxy-8-methylquinoline-3-carbaldehyde is a demonstrably powerful and versatile platform molecule in synthetic organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the strategic placement of its hydroxyl and aldehyde functional groups provide an accessible entry point to a rich variety of derivatives. The protocols outlined herein for the synthesis of Schiff bases and their subsequent metal complexes represent robust and reproducible methods for generating novel compounds with significant potential in medicinal chemistry, catalysis, and materials science. For researchers and drug development professionals, mastering the chemistry of this intermediate opens the door to countless molecular designs based on the potent quinoline scaffold.

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